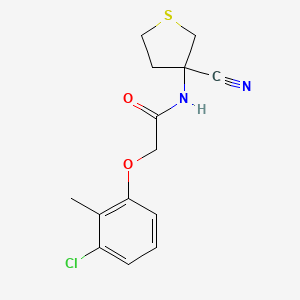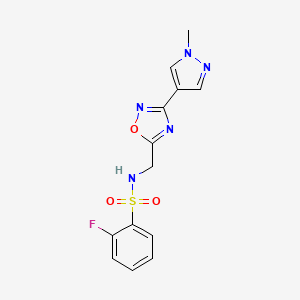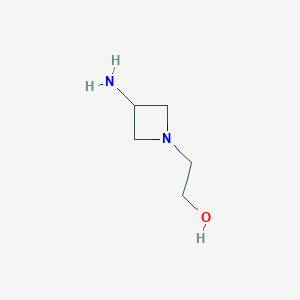
2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide, also known as CTAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications as an immunomodulatory agent. CTAM is a small molecule that is capable of activating Toll-like receptor 8 (TLR8), a key component of the innate immune system.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-(4-Chloro-3-methylphenoxy)acetohydrazide, derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, was reacted with different aromatic aldehydes to yield N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide compounds. These compounds, upon cyclization with thioglycolic acid, resulted in 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl) acetamide derivatives. These novel compounds were characterized based on spectral studies and evaluated for their antibacterial and antifungal activities, showcasing the relevance of such compounds in developing potential antimicrobial agents (Fuloria et al., 2009).
Environmental Impact and Metabolism
The metabolism of chloroacetamide herbicides, including substances structurally related to 2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide, was investigated in human and rat liver microsomes. This study provided insights into the complex metabolic pathways that could lead to the carcinogenicity of these compounds, involving the formation of a DNA-reactive dialkylbenzoquinone imine through intermediate steps. Understanding the metabolism of such compounds is crucial for assessing their safety and environmental impact (Coleman et al., 2000).
Adsorption and Bioactivity in Soil
Research on the soil reception and activity of chloroacetamide herbicides, similar in structure to 2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide, revealed the influence of wheat straw and irrigation on their adsorption and efficacy. These studies are significant for understanding the environmental behavior of such herbicides and optimizing agricultural practices to minimize their impact (Banks & Robinson, 1986).
Photovoltaic Efficiency and Ligand Protein Interactions
Spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs, related to 2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide, have been conducted. These studies aimed to explore their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating the versatile applications of such compounds beyond their traditional roles (Mary et al., 2020).
Eigenschaften
IUPAC Name |
2-(3-chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-10-11(15)3-2-4-12(10)19-7-13(18)17-14(8-16)5-6-20-9-14/h2-4H,5-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUQOBAXVFLOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OCC(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2669736.png)



![2-fluoro-N-{3-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}benzamide](/img/structure/B2669743.png)
![8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)
![3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2669746.png)
![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butyrate](/img/structure/B2669747.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2669748.png)



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2669758.png)